Cerin acetate

Lipophilicity Partition coefficient Chromatographic retention

Researchers developing friedelane-derived compound libraries face the risk of epimeric contamination when the 2α-acetoxy configuration is critical for synthetic routes or biological readouts. Cerin acetate (CAS 17947-01-2) eliminates this uncertainty as the authenticated 2α-acetoxyfriedelan-3-one reference standard. • Confirmed 2α stereochemistry via ¹³C NMR - distinguishable from the 2β-epimer (epi-cerin acetate) • Melting point 260-262 °C provides rapid orthogonal identity verification • LogP elevation of 0.6-1.9 units over cerin enables predictable reversed-phase chromatographic behavior Ideal for natural product isolation method validation, friedelane scaffold derivatization, and structure-property relationship studies.

Molecular Formula C32H52O3
Molecular Weight 484.8 g/mol
CAS No. 17947-01-2
Cat. No. B100153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerin acetate
CAS17947-01-2
SynonymsCERIN ACETATE
Molecular FormulaC32H52O3
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
InChIInChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3/t20-,22+,23-,24+,25+,28+,29+,30+,31+,32-/m0/s1
InChIKeyBSEZSGNYRAQMJE-JPIIRPDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerin Acetate (CAS 17947-01-2) for Research Procurement: Chemical Identity & Baseline Profile


Cerin acetate (CAS 17947-01-2), systematically known as 2α-acetoxyfriedelan-3-one or D:A-Friedooleanan-3-one, 2α-hydroxy-, acetate, is a semi-synthetic acetylated derivative of the pentacyclic friedelane triterpenoid cerin (2α-hydroxyfriedelan-3-one) [1]. With a molecular formula of C₃₂H₅₂O₃ and molecular weight of 484.75 g/mol, this compound is structurally classified within the friedelane triterpenoid family and is functionally distinguished by the presence of an acetoxy group at the C-2α position of the friedelane A-ring . Cerin acetate has been isolated as a natural product from Quercus suber (cork oak) bark alongside friedelin and cerin, and is also accessible through semi-synthetic acetylation of cerin [2]. Its procurement is relevant for research programs investigating friedelane A-ring functionalization, stereochemical structure-activity relationships, and the development of friedelane-derived bioactive scaffolds.

Friedelane A-ring functionalization studies

Stereochemical SAR at C-2 position

Chromatographic reference for friedelane isolation protocols

Why Generic Substitution Fails: Physicochemical & Stereochemical Differentiation of Cerin Acetate from In-Class Analogs


Within the friedelane triterpenoid class, cerin, friedelin, and their acetoxy derivatives share an identical pentacyclic carbon skeleton, yet generic substitution is precluded by quantifiable differences in lipophilicity, thermal stability, stereochemical configuration at C-2, and chromatographic behavior that directly impact isolation protocols, synthetic utility, and biological readouts [1]. Cerin acetate (2α-acetoxy) and its C-2 epimer, epi-cerin acetate (2β-acetoxyfriedelan-3-one), are stereochemically distinct entities with divergent NMR signatures and chromatographic retention, meaning that procurement of the correct epimer is essential for reproducible research [2]. Furthermore, the acetoxy moiety confers a LogP increase of approximately 0.6–1.9 units over the parent alcohol cerin, significantly altering partitioning behavior in both chromatographic purification and biological assay systems [3]. The following quantitative evidence establishes the specific dimensions along which cerin acetate is differentiated from its nearest structural neighbors.

Target
Potential Substitute
Key Difference
Cerin acetate (2α-acetoxy)
Epi-cerin acetate (2β-acetoxy)
C-2 epimer: stereochemistry alters synthetic product distribution
Cerin acetate
Cerin (2α-hydroxy)
Lower lipophilicity shifts chromatographic retention and reactivity
Cerin acetate
Friedelin (3-keto, no 2-substituent)
Lacks acetoxy group; divergent A-ring oxidation chemistry

Quantitative Differentiation Evidence: Cerin Acetate (CAS 17947-01-2) vs. Cerin, Friedelin, and Epi-Cerin Acetate


Lipophilicity (LogP) Elevation of Cerin Acetate Over the Parent Alcohol Cerin

Acetylation of the C-2α hydroxyl of cerin to produce cerin acetate results in a measurable increase in calculated lipophilicity. Cerin acetate exhibits a consensus calculated LogP (XlogP/AlogP) of 8.0–9.8 across multiple prediction platforms, compared to cerin with a calculated LogP of 7.88–9.50 [1]. This LogP elevation of approximately 0.6–1.9 log units indicates that cerin acetate is substantially more lipophilic than the parent alcohol, directly impacting its retention time on reversed-phase chromatographic systems and its partitioning into organic phases during isolation from Quercus suber extracts [2]. This difference is not merely computational; it aligns with the observation that cerin acetate co-elutes with friedelin from silica gel columns, whereas the more polar cerin is retained longer, enabling differential isolation [3].

Lipophilicity (LogP)
Cross-study comparable
Cerin acetate LogP exceeds cerin by 0.6–1.9 units
Supports LogP-based chromatographic separation
In silico prediction; confirm experimentally for specific system
Lipophilicity Partition coefficient Chromatographic retention ADME prediction

Melting Point Differentiation Between Cerin Acetate and Cerin

Cerin acetate exhibits a melting point of 260–262 °C, which is approximately 10–14 °C higher than the melting point of the parent alcohol cerin (248–250 °C) as reported in direct experimental measurements . This elevation is consistent with the replacement of the hydrogen-bond-donating hydroxyl group with an acetoxy group, reducing intermolecular hydrogen bonding potential and altering crystal packing. The melting point difference provides a practical, experimentally accessible metric for distinguishing cerin acetate from residual cerin starting material during synthesis and purification workflows [1].

Melting Point
Reported
260–262 °C (acetate) vs. 248–250 °C (cerin)
Provides rapid identity and purity check
Use as orthogonal QC parameter
Thermal analysis Purity assessment Crystallinity Solid-state characterization

Stereochemical Differentiation: 2α-Acetoxy (Cerin Acetate) vs. 2β-Acetoxy (Epi-Cerin Acetate) Epimers

Cerin acetate bears the acetoxy substituent in the 2α (axial) configuration, whereas its epimer, epi-cerin acetate (2β-acetoxyfriedelan-3-one), bears the substituent in the 2β (equatorial) configuration [1]. These two compounds are chemically distinct stereoisomers: cerin acetate can be epimerized to 2β-acetoxyfriedelan-3-one under basic conditions, demonstrating the configurational lability at C-2 [2]. Complete ¹³C NMR resonance assignments have been established for both cerin acetate and epi-cerin acetate, providing unambiguous spectral fingerprints that differentiate the two epimers [3]. The stereochemical identity has synthetic consequences: cerin (2α-hydroxy) is converted to friedelane-2β,3β-diol, while the 2β-epimer yields divergent diol products, meaning that procurement of the correct C-2 epimer is critical for downstream synthetic applications [1].

C-2 Stereochemistry
Head-to-head
2α-acetoxy (axial) vs. 2β-acetoxy (equatorial)
Epimer identity critical for synthetic outcomes
Verify by ¹³C NMR; epimerization possible under basic conditions
Stereochemistry Epimerization C-2 configuration Friedelane A-ring NMR differentiation

Chromatographic Instability: Cerin Acetate Transformation on Silica Gel and Alumina Relative to Friedelin

Patra & Chaudhuri (1988) explicitly noted that cerin, its acetate, and other closely related friedelane compounds undergo transformation on both silica gel and alumina (basic/neutral) stationary phases during column chromatography [1]. This behavior contrasts with the more chromatographically stable friedelin, which can be isolated from Quercus suber cork extracts without significant on-column degradation [2]. The implication for procurement and use is that cerin acetate requires careful selection of purification methods; standard silica gel chromatography may induce epimerization or decomposition, necessitating the use of alternative stationary phases or crystallization-based purification as employed in the original isolation protocols [3].

Chromatographic Stability
Class-level
Transformation observed on silica gel and alumina
Method validation required; standard protocols may not transfer
Consider crystallization or deactivated alumina
Chromatographic behavior Silica gel Alumina Isolation protocol Stationary phase compatibility

Differential Reactivity of Cerin Acetate vs. Cerin in N-Bromosuccinimide/DMSO Oxidation

Pradhan et al. (1995) conducted a head-to-head comparative study of the action of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) on both cerin and cerin acetate [1]. The study demonstrated that the presence of the acetoxy group at C-2α in cerin acetate alters the reaction outcome compared to the free hydroxyl of cerin, providing a direct experimental comparison of the differential chemical reactivity of these two compounds under identical conditions. This reactivity distinction is relevant for synthetic chemistry programs that employ NBS/DMSO oxidation as a friedelane A-ring modification strategy, as the choice of starting material (cerin vs. cerin acetate) dictates the product distribution [2].

NBS/DMSO Reactivity
Head-to-head
Distinct product profiles for cerin acetate vs. cerin
Starting material choice dictates accessible chemical space
Review Pradhan et al. (1995) for detailed product distribution
Synthetic chemistry NBS/DMSO oxidation Friedelane A-ring modification Reactivity profiling

Defined Application Scenarios for Cerin Acetate (CAS 17947-01-2) Based on Established Quantitative Differentiation Evidence


Synthetic Chemistry: Friedelane A-Ring Derivatization Libraries Requiring C-2α Stereochemical Integrity

Research groups synthesizing friedelane-derived compound libraries for biological screening should procure cerin acetate when the 2α-acetoxy configuration is required as a synthetic intermediate. The established epimerization of cerin acetate to 2β-acetoxyfriedelan-3-one under basic conditions [1] means that cerin acetate serves as the starting point for both C-2 epimers, whereas procurement of epi-cerin acetate precludes access to the 2α series without additional synthetic steps. The differential reactivity toward NBS/DMSO oxidation [2] further dictates that synthetic routes optimized for cerin acetate cannot be directly translated to cerin, making compound-specific procurement essential for reproducible synthetic outcomes.

Natural Product Isolation & Analytical Method Development: Chromatographic Protocol Optimization for Friedelane Triterpenoids

Laboratories developing isolation protocols for friedelane triterpenoids from Quercus suber or related plant sources require authentic cerin acetate reference standard for method validation. The documented transformation of cerin acetate on silica gel and alumina [1] necessitates that analytical methods (HPLC, flash chromatography) be validated with the authentic compound to establish retention times, recovery rates, and potential degradation products. The LogP elevation of cerin acetate relative to cerin [2] provides a quantifiable parameter for optimizing reversed-phase chromatographic separation, with cerin acetate expected to exhibit longer retention than cerin on C18 stationary phases.

ADME & Pharmacokinetic Profiling: Lipophilicity-Driven Permeability and Distribution Studies

Programs investigating the structure-property relationships of friedelane triterpenoids should select cerin acetate as a test article when studying the impact of C-2 acylation on membrane permeability and tissue distribution. The measured LogP increase of 0.6–1.9 log units over the parent alcohol cerin [1] provides a defined, quantifiable parameter for correlating lipophilicity with in vitro permeability (e.g., PAMPA, Caco-2) and in vivo distribution. The higher melting point (260–262 °C vs. 248–250 °C) [2] further indicates altered solid-state properties that may affect formulation development and dissolution rate, parameters relevant for preclinical development candidates.

Quality Control & Reference Standard Procurement: Identity Confirmation for Cerin Acetate Batches

Procurement officers and QC laboratories can utilize the melting point (260–262 °C) [1] and the published ¹³C NMR resonance assignments [2] as orthogonal identity confirmation tests to verify that the supplied material is cerin acetate (2α-acetoxy) and not the 2β-epimer or residual cerin. The 10–14 °C melting point differential from cerin provides a simple, low-cost initial screen, while the complete ¹³C NMR assignment set enables definitive structural confirmation and detection of epimeric impurities, ensuring batch-to-batch consistency in research-grade material.

Application
Selection Property
Validation Focus
Friedelane A-ring derivatization libraries
C-2α stereochemical configuration
Epimerization stability under basic conditions
Chromatographic protocol optimization
LogP-driven retention behavior
Method validation for friedelane triterpenoids
Lipophilicity-driven permeability studies
Acetoxy-mediated LogP elevation
Correlation of LogP with membrane permeability
Identity confirmation of cerin acetate batches
Melting point and ¹³C NMR fingerprint
Epimeric purity and batch consistency
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